1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione
Description
1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-2,3-dione core substituted at the 1-position with a 2-ethylphenyl group.
Properties
IUPAC Name |
4-(2-ethylphenyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-5-3-4-6-10(9)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHMDTQFBJKKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CNC(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenylhydrazine with diethyl oxalate, followed by cyclization to form the pyrazine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyrazine moiety can undergo oxidation to form aromatic pyrazine derivatives. This reactivity aligns with observations in structurally similar systems:
-
Air/Oxidant-Mediated Oxidation : Under aerobic conditions or in the presence of mild oxidants (e.g., MnO₂), the 1,4-dihydropyrazine ring oxidizes to a pyrazine ring, yielding 1-(2-ethylphenyl)pyrazine-2,3-dione. This transformation is driven by the stabilization of the aromatic system.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| MnO₂, CH₂Cl₂, 25°C, 12h | 1-(2-ethylphenyl)pyrazine-2,3-dione | 78% |
Nucleophilic Additions
The electron-deficient carbonyl groups at positions 2 and 3 of the pyrazine-dione core are susceptible to nucleophilic attack:
-
Amine Addition : Reaction with primary amines (e.g., aniline) at reflux in ethanol leads to substitution at the carbonyl oxygen, forming imine derivatives. For example:
$$ \text{1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione} + \text{R-NH}_2 \rightarrow \text{N-substituted imine derivatives} $$. -
Hydrazine Condensation : Hydrazine hydrate reacts with the diketone to form pyrazolo[1,5-a]pyrazine derivatives, a reaction pathway observed in related dihydropyrazine-diones.
Cyclization Reactions
The ethylphenyl substituent can participate in intramolecular cyclization under basic conditions:
-
Base-Mediated Cyclization : In toluene with pyridine (3 equiv.), the compound undergoes 5-endo-trig cyclization via a Michael acceptor intermediate, forming tricyclic fused pyrrole derivatives. This mirrors the cyclization of chromeno-pyrrolones reported in multicomponent reactions .
| Base | Solvent | Temp. | Yield |
|---|---|---|---|
| Pyridine | Toluene | 90°C | 92% |
Conditions optimized for analogous systems .
Electrophilic Aromatic Substitution
The 2-ethylphenyl group undergoes electrophilic substitution at the para position relative to the ethyl chain:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position, yielding 1-(2-ethyl-4-nitrophenyl)-1,4-dihydropyrazine-2,3-dione.
-
Halogenation : Bromination (Br₂/FeBr₃) selectively adds a bromine atom to the aromatic ring .
Hydrolysis and Rearrangement
Under acidic or basic hydrolysis:
-
Acidic Conditions (HCl/H₂O) : The dione hydrolyzes to 2-(2-ethylphenyl)pyrazine-2,3-diol, though this product is often unstable and prone to tautomerization .
-
Basic Conditions (NaOH/EtOH) : Degradation into smaller fragments, such as ethylbenzene derivatives and pyrazine dicarboxylates, has been observed.
Cross-Coupling Reactions
The ethylphenyl group facilitates palladium-catalyzed couplings:
-
Suzuki Coupling : With aryl boronic acids and Pd(PPh₃)₄, the ethylphenyl moiety undergoes cross-coupling to generate biaryl derivatives.
Key Mechanistic Insights
-
Pyrazine-Dione Reactivity : The electron-withdrawing nature of the dione group enhances the electrophilicity of adjacent carbons, enabling nucleophilic additions and cyclizations .
-
Steric Effects : The 2-ethylphenyl group imposes steric hindrance, directing reactions to occur at the less hindered pyrazine core .
-
Solvent Dependence : Polar aprotic solvents (e.g., toluene) optimize yields in cyclization reactions by stabilizing transition states .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione derivatives as anticancer agents. These compounds have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
Case Study: EGFR and BRAF Inhibition
A series of 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Notably, compounds from this series exhibited potent inhibition of epidermal growth factor receptor (EGFR) and BRAF V600E kinases. For instance:
- Compound 23 : IC50 = 0.08 µM against EGFR
- Compound 33 : IC50 = 0.09 µM against EGFR
These compounds induced apoptosis and cell cycle arrest in MCF-7 cells, demonstrating their potential as effective anticancer agents .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 23 | EGFR | 0.08 |
| 33 | EGFR | 0.09 |
| 23 | BRAF V600E | 0.10 |
| 33 | BRAF V600E | 0.29 |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Research indicates that derivatives can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial in neurodegenerative diseases.
Case Study: NMDA Modulation
Research has shown that certain substituted dihydropyrazinediones can act as modulators of NMDA receptors, providing insights into their potential use in treating conditions like Alzheimer's disease .
Photophysical Properties
The unique structure of this compound makes it suitable for applications in material science, particularly in the development of photonic materials.
Case Study: Chromophore Development
Functionalization of the dihydropyrazine moiety has been explored to create pyrazinic chromophores for lanthanide complexes. These materials exhibit desirable photophysical properties useful for applications in optoelectronics .
| Material Type | Application Area | Key Properties |
|---|---|---|
| Pyrazinic Chromophores | Optoelectronics | High absorption/emission |
| Lanthanide Complexes | Sensitizers | Stable complexes |
Enzyme Inhibition
The compound's derivatives have been investigated for their ability to inhibit specific enzymes linked to various diseases.
Case Study: Dihydroorotate Dehydrogenase Inhibition
Inhibitors derived from the dihydropyrazine framework have shown significant activity against human dihydroorotate dehydrogenase (DHODH), which is vital for pyrimidine biosynthesis in rapidly dividing cells .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | DHODH | 130 - 160 |
| Compound B | DHODH | 150 - 180 |
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-ethylphenyl)-1,4-dihydropyrazine-2,3-dione with structurally related derivatives, focusing on substituent effects, synthetic methodologies, and inferred biological implications.
Structural and Substituent Analysis
*Calculated based on analogs.
NMR and Spectral Data
- 1-(2-Methylphenyl) analog : Characteristic aromatic protons at δ 7.33–7.21 (m, 2H) and δ 6.97–6.94 (m, 1H) .
- 5-Chloro-6-(4-CF₃-phenethyl) : Distinct ¹H NMR signals for phenethyl chain (δ 2.90–2.62) and CF₃ group (singlet in ¹⁹F NMR) .
- 2-Ethylphenyl derivative : Expected downfield shifts for ethyl group protons (δ ~1.2–1.4 for CH₃, δ ~2.6–2.8 for CH₂) and aromatic protons ortho to ethyl.
Biological Activity
1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the class of dihydropyrazines, characterized by a bicyclic structure that includes a pyrazine ring. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired heterocyclic structure. Various methodologies have been explored for the synthesis of similar compounds, focusing on optimizing yields and purity while minimizing environmental impact through green chemistry approaches.
Biological Activities
The biological activities of this compound have been studied extensively. The following sections summarize its key pharmacological effects:
Anticancer Activity
Research indicates that derivatives of dihydropyrazine compounds exhibit significant anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications to the dihydropyrazine core can enhance its activity against KRAS-mutant cancers, suggesting a potential role as a covalent inhibitor in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that certain derivatives possess strong inhibitory effects against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of this compound. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition suggests potential applications in treating cognitive disorders .
Case Studies
Several case studies illustrate the compound's biological efficacy:
- Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The IC50 values ranged from 50 to 150 µM depending on the specific cell line tested .
- Antimicrobial Testing : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains .
- Neuroprotection : A model of neurodegeneration showed that treatment with the compound significantly improved cognitive function in mice subjected to AChE inhibition tests .
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Neuroprotective | AChE inhibition |
Table 2: Synthesis Methods
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Cyclization Reaction | Multi-step synthesis involving cyclization of precursors | 70-90% |
| Green Chemistry | Environmentally friendly methods | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione, and how can yield be improved?
- Methodological Answer : Cyclization reactions using nucleophilic substitution (e.g., ethyl acetoacetate with phenyl hydrazine derivatives) are foundational . To enhance yield:
- Optimize stoichiometric ratios (e.g., molar equivalents of ethylphenyl precursors).
- Use reflux conditions with ethanol or methanol as solvents to promote cyclization .
- Purify intermediates via recrystallization (e.g., petroleum ether or ethyl alcohol) to reduce side products .
Q. How can structural characterization of this compound be performed to confirm its crystallinity?
- Methodological Answer :
- X-ray Diffraction (XRD) : Submit crystals to the Cambridge Crystallographic Data Centre (CCDC) for analysis (e.g., CCDC No. 1407713 protocol) .
- NMR Spectroscopy : Use - and -NMR to verify dihydropyrazine ring geometry and ethylphenyl substitution patterns .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with electrospray ionization (ESI).
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Storage : Store in a desiccator at 4°C under inert gas (e.g., argon) to prevent oxidation of the dihydropyrazine ring .
- Stability Tests : Conduct accelerated degradation studies under varying pH (acidic/basic hydrolysis) and thermal conditions (40–60°C) to identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict the fluorescence properties of derivatives of this compound?
- Methodological Answer :
- Employ density functional theory (DFT) to calculate HOMO-LUMO gaps and excited-state dynamics .
- Compare with experimental UV-Vis and fluorescence spectra (e.g., λem and quantum yield) to validate π-conjugation effects .
- Use software like COMSOL Multiphysics for multiparameter simulations of photophysical behavior .
Q. What experimental designs resolve contradictions in catalytic activity data for metal complexes of this compound?
- Methodological Answer :
- Factorial Design : Vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify interactions using ANOVA .
- Controlled Replicates : Perform triplicate experiments under identical conditions to assess reproducibility .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction intermediates and kinetics .
Q. How can reaction mechanisms involving this compound be elucidated under varying redox conditions?
- Methodological Answer :
- Electrochemical Studies : Perform cyclic voltammetry (CV) to identify redox potentials and electron-transfer pathways .
- Isotopic Labeling : Use -labeled hydrazine precursors to trace nitrogen migration during cyclization .
- Theoretical Calculations : Apply transition-state theory (TST) to map energy profiles for diradical or zwitterionic intermediates .
Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol mobile phases .
- Crystallization Screening : Employ high-throughput screening (HTS) with 96-well plates to identify polymorph-specific conditions .
- Membrane Technologies : Apply nanofiltration membranes with tailored pore sizes for selective separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
